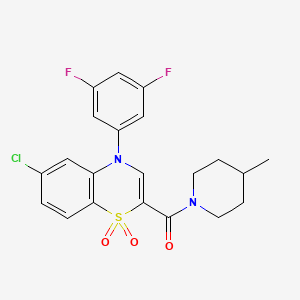

6-chloro-4-(3,5-difluorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

CAS No.: 1251699-22-5

Cat. No.: VC7490382

Molecular Formula: C21H19ClF2N2O3S

Molecular Weight: 452.9

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251699-22-5 |

|---|---|

| Molecular Formula | C21H19ClF2N2O3S |

| Molecular Weight | 452.9 |

| IUPAC Name | [6-chloro-4-(3,5-difluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone |

| Standard InChI | InChI=1S/C21H19ClF2N2O3S/c1-13-4-6-25(7-5-13)21(27)20-12-26(17-10-15(23)9-16(24)11-17)18-8-14(22)2-3-19(18)30(20,28)29/h2-3,8-13H,4-7H2,1H3 |

| Standard InChI Key | QCOOIMYBYSBOBK-UHFFFAOYSA-N |

| SMILES | CC1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC(=CC(=C4)F)F |

Introduction

1. Introduction to the Compound

The compound "6-chloro-4-(3,5-difluorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione" is a synthetic organic molecule that belongs to the benzothiazine family. This class of compounds often exhibits diverse biological activities due to their unique structural framework, which includes a benzothiazine core fused with additional functional groups.

2. Structural Features

The compound's structure can be broken down into several key components:

-

Benzothiazine Core: The 1λ⁶,4-benzothiazine moiety forms the backbone of the molecule. Benzothiazines are known for their sulfur-containing heterocyclic structure.

-

Chlorine Substitution: The presence of a chlorine atom at position 6 enhances the compound's lipophilicity and may influence its binding affinity to biological targets.

-

Difluorophenyl Group: The 3,5-difluorophenyl substitution contributes to electronic properties and potential interactions with hydrophobic pockets of enzymes or receptors.

-

Piperidine Carbonyl Substitution: The 4-methylpiperidine group adds steric bulk and basicity, which may improve solubility or receptor binding.

3. Potential Applications

Compounds with similar structures have been studied for various applications:

-

Pharmacological Activity:

-

Benzothiazines are often investigated for anti-inflammatory, analgesic, and antimicrobial properties.

-

The difluorophenyl group suggests potential activity in modulating enzyme or receptor interactions due to its electron-withdrawing properties.

-

-

Drug Development:

-

The piperidine moiety is commonly found in drug candidates due to its role in improving pharmacokinetics and bioavailability.

-

-

Chemical Research:

-

The compound's unique combination of functional groups makes it a candidate for studying structure-activity relationships (SAR).

-

4. Synthesis and Characterization

While specific synthetic pathways for this compound are not provided in the results, general methods for synthesizing benzothiazines include:

-

Cyclization Reactions: Starting from substituted anilines and thiocarbonyl derivatives.

-

Functional Group Modifications: Introducing halogens (e.g., chlorine) or fluorinated phenyl groups through electrophilic aromatic substitution or coupling reactions.

Characterization techniques typically used include:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Identifying chemical shifts of protons and carbons in functional groups. |

| Mass Spectrometry | Determining molecular weight and fragmentation patterns. |

| X-ray Crystallography | Confirming molecular geometry and bond lengths. |

| IR Spectroscopy | Identifying specific functional groups through characteristic vibrations. |

5. Limitations and Future Research

While this compound's structure suggests promising applications, further research is needed to:

-

Establish its biological activity through in vitro and in vivo assays.

-

Investigate its pharmacokinetics (absorption, distribution, metabolism, excretion).

-

Explore potential toxicological effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume